molecular formula C10H9F3N2O3 B11092340 N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine

Cat. No.: B11092340
M. Wt: 262.18 g/mol
InChI Key: AVALCSOWLUWAPY-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and an imine group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine typically involves the nitration of 2-chloro-4-(trifluoromethyl)phenol followed by a series of reactions to introduce the imine group. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration . The resulting nitro compound is then reacted with appropriate reagents to form the imine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The reaction conditions, such as temperature, molar ratios, and solvent selection, are optimized to achieve efficient conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine is unique due to the presence of both nitro and imine groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine

InChI

InChI=1S/C10H9F3N2O3/c1-6(2)14-18-9-4-3-7(10(11,12)13)5-8(9)15(16)17/h3-5H,1-2H3

InChI Key

AVALCSOWLUWAPY-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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